Diethyl (2,4-difluorobenzyl)phosphonate
Description
Significance of Phosphonate (B1237965) Chemistry in Modern Synthetic Transformations
Phosphonates, which are organophosphorus compounds featuring a C−PO(OR)₂ group, are of significant interest due to their utility as synthetic intermediates and their potential biological activity. wikipedia.orgacs.org In synthetic organic chemistry, their most prominent role is as key reagents in the Horner-Wadsworth-Emmons (HWE) reaction. innospk.comwikipedia.org This reaction utilizes phosphonate-stabilized carbanions to react with aldehydes or ketones, forming carbon-carbon double bonds, typically with high E-alkene stereoselectivity. wikipedia.orgalfa-chemistry.com Compared to the classic Wittig reaction, the HWE reaction offers significant advantages: its phosphonate carbanions are more nucleophilic, and the water-soluble dialkylphosphate byproduct is easily removed, simplifying product purification. wikipedia.orgchem-station.com
Beyond their role in olefination reactions, phosphonates are recognized for their value in medicinal chemistry and biochemistry. nih.gov They serve as stable bioisosteres for phosphate (B84403) groups, meaning they can mimic the function of natural phosphates in biological systems while being resistant to enzymatic cleavage due to the stable carbon-phosphorus bond. wikipedia.orgnih.gov This property has led to the development of phosphonate-containing drugs, including antiviral medications like Tenofovir and bisphosphonates for treating osteoporosis. wikipedia.orgnih.gov Furthermore, phosphonic acids are known to be effective chelating agents for metal ions. wikipedia.org
Role of Fluorinated Organic Compounds in Advanced Chemical Synthesis
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.com The carbon-fluorine bond is the strongest in organic chemistry, which imparts significant metabolic stability to fluorinated compounds. omicsonline.org In medicinal chemistry, this enhanced stability can increase a drug's half-life in the body. numberanalytics.com
Fluorination is a widely used strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic profile. numberanalytics.comomicsonline.org The high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups, which can improve a drug's bioavailability and binding affinity to its target protein. numberanalytics.comnih.gov Furthermore, incorporating fluorine can increase a compound's lipophilicity, which can improve its ability to cross cell membranes. nih.gov It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, including widely used antidepressants, antibiotics, and anti-cancer agents. nih.govresearchgate.net The unique properties of fluorine also make it valuable in materials science and for creating ¹⁸F-containing compounds for use as tracers in positron emission tomography (PET) imaging. nih.govomicsonline.org
Contextualizing Diethyl (2,4-difluorobenzyl)phosphonate within Organophosphorus and Organofluorine Chemistry
This compound is a molecule that synergistically combines the chemical utility of both organophosphonates and organofluorine compounds. It belongs to a class of molecules known as organophosphorus(V) fluorides, which have a history rooted in toxicity but are increasingly recognized for their potential in fields ranging from chemical biology to drug development. nih.govnih.gov
The phosphonate moiety of this compound provides the reactive functionality for synthetic transformations, primarily the Horner-Wadsworth-Emmons reaction. The benzyl (B1604629) group, substituted with two fluorine atoms at the 2 and 4 positions, allows for the direct incorporation of a fluorinated aromatic ring into new molecular structures. This is particularly valuable for synthesizing novel compounds intended for biological evaluation, where the fluorine atoms can impart the desirable properties of increased metabolic stability, bioavailability, and potency. numberanalytics.comomicsonline.org The compound thus serves as a specialized building block for creating complex fluorinated target molecules that would be difficult to synthesize using other methods.
Overview of Research Domains Pertaining to this compound
The primary research application of this compound is as a specialized reagent in organic synthesis. Its structure is tailored for use in the Horner-Wadsworth-Emmons reaction to produce (E)-alkenes containing a 2,4-difluorophenyl group. These resulting olefin products are valuable intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.
Research involving this compound focuses on the synthesis of novel, biologically active agents. The 2,4-difluorophenyl motif is a common feature in many pharmaceuticals, and this phosphonate reagent provides a reliable method for incorporating this group into various molecular scaffolds. For instance, it can be used to synthesize fluorinated stilbene (B7821643) derivatives and other complex molecules that are candidates for new drugs or agrochemicals. innospk.com The compound is a cornerstone for researchers aiming to innovate in drug development and material science by creating molecules with enhanced biological or physical properties conferred by the strategic placement of fluorine atoms. innospk.comnih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 127218-03-5 |
| Molecular Formula | C₁₁H₁₅F₂O₃P |
| Molecular Weight | 264.21 g/mol |
| IUPAC Name | This compound |
| InChI Code | 1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
| InChI Key | QSHVKNKZXZBTBZ-UHFFFAOYSA-N |
| Purity | ≥97% |
| Storage Temperature | 0-8 °C |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Established Synthetic Pathways for Benzylphosphonates
The creation of the carbon-phosphorus (C-P) bond is central to the synthesis of benzylphosphonates. Several classical and contemporary methods have been developed for this purpose, each with distinct mechanisms and applications.
Arbuzov Reaction-based Approaches
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone for the formation of the P-C bond. jk-sci.comwikipedia.orgnih.gov This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. nih.gov For the synthesis of benzylphosphonates, a benzyl halide is used as the substrate.
The reaction mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom of the trialkyl phosphite on the electrophilic benzylic carbon of the halide. organic-chemistry.org This SN2 attack results in the formation of a quasi-phosphonium salt intermediate. wikipedia.org In the subsequent step, the displaced halide anion attacks one of the alkyl groups on the phosphonium (B103445) salt, leading to the formation of the final pentavalent phosphonate product and an alkyl halide byproduct. wikipedia.orgorganic-chemistry.org The general reactivity order for the halide is I > Br > Cl. jk-sci.com While the reaction is broadly applicable, it often requires elevated temperatures (120°C - 160°C) to proceed to completion. wikipedia.org Lewis acids can be employed to mediate the reaction at room temperature. organic-chemistry.org
| Parameter | Description |
|---|---|
| Reactants | Trialkyl phosphite and a benzyl halide (e.g., 2,4-difluorobenzyl bromide). |
| Product | Dialkyl benzylphosphonate. |
| Mechanism | Initial SN2 attack by phosphorus on the benzylic carbon, forming a phosphonium intermediate, followed by dealkylation by the halide ion. wikipedia.org |
| Typical Conditions | Often requires heating (120-160 °C), though Lewis acid catalysis can enable room temperature reactions. wikipedia.orgorganic-chemistry.org |
| Scope | Widely used for primary alkyl and benzyl halides. jk-sci.com Aryl and vinyl halides are generally unreactive under classical conditions. jk-sci.com |
Pudovik Reaction and Related Addition Reactions
The Pudovik reaction provides a pathway to α-hydroxyphosphonates and α-aminophosphonates through the addition of a dialkyl phosphite to a carbonyl compound or an imine, respectively. wikipedia.org This reaction typically proceeds under basic catalysis. To synthesize a benzylphosphonate derivative using this method, one would start with a benzaldehyde. The addition of diethyl phosphite to the carbonyl group of 2,4-difluorobenzaldehyde (B74705) would yield diethyl (α-hydroxy-2,4-difluorobenzyl)phosphonate.
A related transformation is the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite across the C=N double bond of an imine. beilstein-journals.org This method is a primary route to α-aminophosphonates. beilstein-journals.org While the direct product is not a simple benzylphosphonate, these derivatives are structurally analogous and significant in medicinal chemistry. The reaction can be catalyzed by various agents, including Lewis acids and bases. wikipedia.orgbeilstein-journals.org
| Reaction Type | Reactants | Initial Product |
|---|---|---|
| Pudovik Reaction | Dialkyl phosphite + Aldehyde/Ketone | α-Hydroxyphosphonate |
| Aza-Pudovik Reaction | Dialkyl phosphite + Imine | α-Aminophosphonate |
Phosphonylation via C-P Bond Forming Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-P bonds, particularly for substrates that are unreactive in the Arbuzov reaction, such as aryl halides. The Hirao reaction is a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides. nih.govnih.gov This reaction has become a standard method for preparing aryl phosphonates. nih.gov While originally developed for aryl halides, variations of this methodology can be applied to benzyl halides. organic-chemistry.org
The catalytic cycle typically involves a Pd(0) species. The reaction is often carried out with a palladium precursor like Pd(OAc)₂ in the presence of a phosphine ligand. nih.govmdpi.com Nickel salts can also be used as catalysts in what is sometimes referred to as the Tavs reaction. nih.govbeilstein-archives.org These reactions generally require a base, such as triethylamine (B128534), and are performed in solvents like toluene (B28343), DMSO, or dioxane. nih.gov Microwave-assisted protocols have been developed to shorten reaction times and improve efficiency. mdpi.comscispace.com
| Catalyst System | Typical Substrates | Key Features |
|---|---|---|
| Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂/dppf) | Aryl/Vinyl/Benzyl Halides | Broad substrate scope, high functional group tolerance. nih.govnih.gov |
| Nickel (e.g., NiCl₂) | Aryl Bromides | Cost-effective alternative to palladium, often requires high temperatures. nih.govbeilstein-archives.org |
Synthesis of Related Fluorinated Benzylphosphonates and Derivatives
The introduction of fluorine into the benzylphosphonate structure can significantly alter its chemical and biological properties. Specific synthetic methods are employed to create these specialized molecules and their derivatives.
Kabachnik–Fields Reaction Utilizing 2,4-Difluorobenzyl Amine and Diethyl Phosphite for α-Aminophosphonate Derivatives
The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (an aldehyde or ketone), and a dialkyl phosphite to form an α-aminophosphonate. wikipedia.orgorganic-chemistry.org This multicomponent reaction is highly valuable for generating libraries of phosphonate analogs of α-amino acids. wikipedia.org
To synthesize a derivative related to the target compound, 2,4-difluorobenzyl amine can be used as the amine component. Reacting it with an aldehyde (e.g., benzaldehyde) and diethyl phosphite would yield a diethyl ((phenyl)((2,4-difluorobenzyl)amino)methyl)phosphonate. The reaction mechanism is believed to proceed through one of two pathways: either via the initial formation of an imine from the amine and aldehyde, followed by the addition of the phosphite (an aza-Pudovik pathway), or via the formation of an α-hydroxyphosphonate from the aldehyde and phosphite, followed by nucleophilic substitution by the amine. semanticscholar.org
| Component | Example Compound | Role |
|---|---|---|
| Amine | 2,4-Difluorobenzyl amine | Provides the N-(2,4-difluorobenzyl) group |
| Carbonyl | Benzaldehyde | Provides the carbon backbone |
| Phosphorus Reagent | Diethyl phosphite | Provides the diethyl phosphonate group |
Povarov Reaction for Substituted Quinolinyl Phosphonates
The Povarov reaction is a powerful method for constructing substituted quinoline (B57606) rings via a formal [4+2] cycloaddition. nih.gov It is a multicomponent reaction that typically involves an aniline, an aldehyde, and an activated alkene or alkyne. nih.govorganic-chemistry.org This reaction can be adapted to synthesize complex heterocyclic phosphonates by using starting materials that contain a phosphonate group.
For instance, an aminophenylphosphonate can be condensed with an aldehyde (such as 2,4-difluorobenzaldehyde) to form an aldimine in situ. This intermediate then undergoes a Lewis acid-catalyzed cycloaddition reaction with a dienophile like a styrene or an acetylene derivative. nih.gov The resulting tetrahydroquinoline can subsequently be oxidized to the aromatic quinoline. nih.gov This methodology allows for the creation of structurally diverse quinolinyl phosphonates, where the fluorinated aromatic ring from the aldehyde is incorporated into the final heterocyclic structure.
An in-depth examination of the synthetic pathways leading to this compound and its fluorinated analogues reveals a diverse array of chemical strategies. These methodologies leverage various catalytic systems, from traditional Lewis acids and transition metals to modern nanomaterials and organocatalysts, reflecting a continuous drive towards efficiency, selectivity, and sustainability in synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHVKNKZXZBTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)F)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Profiles of Diethyl 2,4 Difluorobenzyl Phosphonate
Mechanistic Investigations of Phosphonate (B1237965) Formation Pathways
The synthesis of diethyl (2,4-difluorobenzyl)phosphonate, like other benzylphosphonates, is primarily achieved through two classical named reactions: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. Both pathways result in the formation of a stable carbon-phosphorus bond.
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide, in this case, 2,4-difluorobenzyl halide (chloride or bromide). frontiersin.orgwikipedia.org The mechanism proceeds via the nucleophilic attack of the phosphorus lone pair on the benzylic carbon, displacing the halide and forming a quasi-phosphonium salt intermediate. In a subsequent step, the displaced halide anion attacks one of the ethyl groups on the phosphonium (B103445) center in an SN2 reaction, yielding the final this compound and a volatile ethyl halide byproduct. frontiersin.org This reaction often requires elevated temperatures to proceed efficiently, particularly for less reactive halides. frontiersin.orgnih.gov
Alternatively, the Michaelis-Becker reaction provides a milder route. frontiersin.orgtandfonline.com This method employs a dialkyl phosphite, such as diethyl phosphite, and a strong base to generate a phosphite anion. wikipedia.org This potent nucleophile then displaces the halide from 2,4-difluorobenzyl halide to form the target phosphonate. tandfonline.com The Michaelis-Becker reaction can often be carried out at or below room temperature, which is advantageous for substrates that may be sensitive to the high temperatures of the Arbuzov method. tandfonline.com
| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction |
| Phosphorus Reagent | Triethyl phosphite | Diethyl phosphite |
| Benzyl (B1604629) Reagent | 2,4-Difluorobenzyl halide | 2,4-Difluorobenzyl halide |
| Key Step | Nucleophilic attack by neutral phosphite followed by dealkylation | Nucleophilic attack by a base-generated phosphite anion |
| Conditions | Typically requires elevated temperatures frontiersin.org | Milder conditions, often at room temperature tandfonline.com |
| Byproducts | Ethyl halide | Halide salt, conjugate acid of the base |
| Advantages | One-pot procedure, often high yielding | Milder conditions, avoids premature polymerization of vinyl reactants tandfonline.com |
| Disadvantages | High temperatures can be problematic nih.gov | Requires a strong base, which may not be compatible with all functional groups frontiersin.org |
Reactivity in Olefination Reactions: Wittig-Horner and Horner-Wadsworth-Emmons Chemistry
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes from carbonyl compounds. wikipedia.orgnih.gov The reaction is valued for its high stereoselectivity and the ease of removal of its water-soluble phosphate (B84403) byproduct. alfa-chemistry.comchem-station.com
The mechanism begins with the deprotonation of the phosphonate at the benzylic carbon (the carbon alpha to the phosphorus atom) by a base (e.g., NaH, LDA) to form a resonance-stabilized phosphonate carbanion. numberanalytics.com This carbanion is a soft nucleophile that readily adds to the carbonyl carbon of an aldehyde or ketone. chimia.chnrochemistry.com This addition is the rate-limiting step and forms two diastereomeric alkoxide intermediates (oxaphosphetanes). wikipedia.org These intermediates then undergo syn-elimination to yield the alkene and a diethyl phosphate salt. organic-chemistry.org
A significant advantage of the HWE reaction is its general preference for the formation of (E)-alkenes. wikipedia.orgchem-station.com This selectivity arises from thermodynamic control in the reaction pathway. The transition state leading to the (E)-alkene is sterically more favorable, allowing bulky groups to be positioned away from each other. organic-chemistry.org The reaction of fluorinated benzylphosphonates with various aldehydes and ketones typically yields mixtures of (E)- and (Z)-isomers, often with a ratio around 1:1, although this can be influenced by reaction conditions and substrate structure. chimia.ch
| Carbonyl Compound | Base/Solvent | Temperature | Product(s) | Yield | E:Z Ratio | Reference |
| Benzaldehyde | LDA/THF | -78 °C to RT | 2,4-Difluorostilbene | Moderate to Excellent | ~1:1 | chimia.ch |
| Cyclohexanone | NaH/THF | 0 °C to RT | (2,4-Difluorobenzylidene)cyclohexane | Moderate | N/A | chimia.ch |
| Acetophenone | KHMDS/Toluene (B28343) | -78 °C to RT | 1-(2,4-Difluorophenyl)-2-phenylpropene | Moderate to Excellent | ~1:1 | chimia.ch |
Nucleophilic Reactivity of the Phosphonate Anion in Synthetic Transformations
The stabilized carbanion generated from this compound is a versatile nucleophile that can react with a range of electrophiles beyond aldehydes and ketones. This reactivity allows for the synthesis of more complex, functionalized phosphonates.
Alkylation: The phosphonate anion can undergo SN2 reactions with alkyl halides. This C-alkylation at the benzylic position creates a new carbon-carbon bond, leading to α-substituted benzylphosphonates. The success of this reaction depends on the nature of the alkyl halide, with primary halides being the most effective electrophiles.
Acylation: Reaction of the phosphonate anion with acylating agents, such as acyl chlorides or anhydrides, provides a direct route to β-ketophosphonates. acs.org These products are valuable synthetic intermediates, as the phosphonate moiety can then be used in a subsequent HWE reaction to build even more complex molecular architectures. The acylation typically proceeds efficiently, driven by the formation of a stable carbon-carbon bond and the expulsion of a good leaving group. nih.gov
| Electrophile | Reaction Type | Product Type |
| Methyl iodide | Alkylation | Diethyl (1-(2,4-difluorophenyl)ethyl)phosphonate |
| Benzoyl chloride | Acylation | Diethyl (2-(2,4-difluorophenyl)-2-oxo-1-phenylethyl)phosphonate |
| Ethylene oxide | Ring-opening | Diethyl (1-(2,4-difluorophenyl)-3-hydroxypropyl)phosphonate |
Electrophilic Transformations Involving the 2,4-Difluorobenzyl Moiety
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two fluorine substituents and, to a lesser extent, the diethylphosphonomethyl group.
Fluorine is an ortho-, para-directing but deactivating substituent due to the competing effects of its +M (lone pair donation) and -I (inductive withdrawal) properties. In the 2,4-difluorobenzyl moiety:
The fluorine at C-2 directs incoming electrophiles to positions C-3 and C-5.
The fluorine at C-4 directs incoming electrophiles to positions C-3 and C-5.
Radical Pathways in Phosphonate Chemistry
While ionic pathways dominate the chemistry of this compound, radical mechanisms also offer synthetic utility. These pathways can involve either the phosphorus center or the benzylic position of the molecule.
Phosphorus-centered radicals can be generated from phosphonates or their precursors under oxidative conditions. For instance, the oxidation of H-phosphonates can produce phosphoryl radicals that can engage in various addition and cyclization reactions. oaepublish.com More recently, photoredox catalysis has enabled the development of radical-based Arbuzov-type reactions, where an alkyl radical adds to a P(III) species to form a phosphoranyl radical, which then fragments to the C-P bond. nih.gov
The benzylic C-H bond in the 2,4-difluorobenzyl moiety is also susceptible to radical reactions. Homolytic cleavage of this bond, often initiated by light or a radical initiator, generates a resonance-stabilized benzylic radical. researchgate.net This radical can then participate in reactions such as radical halogenation or addition to unsaturated systems. The formation of this stabilized radical intermediate is a key step in many photochemical transformations of benzyl-containing compounds. nih.gov
Selectivity Considerations in Chemical Transformations Involving this compound
Selectivity is a critical aspect of the chemical transformations involving this compound, encompassing stereoselectivity, regioselectivity, and chemoselectivity.
Stereoselectivity: The most prominent example is the (E/Z) selectivity in HWE olefination reactions. While standard HWE conditions typically favor the thermodynamically more stable (E)-alkene, this selectivity can be influenced by several factors. wikipedia.org The structure of the aldehyde, the choice of base and counterion (Li⁺, Na⁺, K⁺), and the reaction temperature can all modulate the diastereomeric ratio of the intermediates and thus the final (E/Z) ratio of the alkene product. wikipedia.org For instance, using potassium bases and crown ethers at low temperatures can sometimes favor the formation of the kinetic (Z)-product. conicet.gov.ar
Regioselectivity: As discussed in section 3.4, the regioselectivity of electrophilic aromatic substitution is strongly controlled by the existing substituents on the benzene (B151609) ring. The fluorine atoms at C-2 and C-4 concertedly direct incoming electrophiles to the C-3 and C-5 positions, making substitution at these sites highly predictable.
Chemoselectivity: This refers to the preferential reaction of one functional group in the presence of others. The phosphonate anion is a soft nucleophile and will preferentially react with soft electrophiles. In a molecule containing both a hard electrophilic center (like a ketone) and a softer one (like an α,β-unsaturated system), the phosphonate anion may favor conjugate addition over direct carbonyl addition, depending on the reaction conditions. Similarly, when performing electrophilic substitution on the ring, conditions must be chosen to avoid unwanted side reactions at the phosphonate ester group, such as hydrolysis under strongly acidic conditions.
Advanced Spectroscopic Characterization and Structural Elucidation of Diethyl 2,4 Difluorobenzyl Phosphonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of Diethyl (2,4-difluorobenzyl)phosphonate provides a precise count of the different types of non-equivalent protons and reveals their neighboring environments through spin-spin coupling. The spectrum is characterized by distinct signals for the ethoxy, benzylic, and aromatic protons.
The two ethoxy groups give rise to two signals: a triplet corresponding to the six methyl (CH₃) protons and a multiplet for the four methylene (B1212753) (OCH₂) protons. The methyl proton signal appears further upfield and is split into a triplet by the adjacent methylene protons. The methylene proton signal is more complex; it is split into a quartet by the methyl protons and is further coupled to the ³¹P nucleus, resulting in a doublet of quartets.
The benzylic methylene (P-CH₂) protons are chemically equivalent and produce a doublet due to coupling with the single ³¹P nucleus. This coupling across two bonds (²JP-H) is a key diagnostic feature for benzylphosphonates. The chemical shift of this signal is influenced by the adjacent aromatic ring and the phosphonate (B1237965) group.
The aromatic region of the spectrum is the most complex due to the substitution pattern of the difluorobenzyl ring. The three aromatic protons are chemically non-equivalent and exhibit coupling to each other (³JH-H) and long-range coupling to the fluorine and phosphorus nuclei (⁴JH-F, ⁴JH-P), resulting in complex multiplet patterns.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
|---|---|---|---|---|
| ~7.25 | ddd (doublet of doublet of doublets) | JH-H, JH-F, JH-P | 1H | Ar-H (H-6) |
| ~6.85 | m (multiplet) | - | 2H | Ar-H (H-3, H-5) |
| ~4.05 | dq (doublet of quartets) | ³JH-H ≈ 7.1, ³JP-O-C-H ≈ 7.0 | 4H | -OCH₂CH₃ |
| ~3.20 | d (doublet) | ²JP-C-H ≈ 22.0 | 2H | P-CH₂-Ar |
| ~1.25 | t (triplet) | ³JH-H ≈ 7.1 | 6H | -OCH₂CH₃ |
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. A key feature of the spectrum for organophosphorus compounds is the presence of carbon-phosphorus coupling (JC-P), which provides invaluable structural information. Similarly, the fluorine substituents introduce characteristic carbon-fluorine couplings (JC-F).
The ethoxy groups show two signals: one for the methyl carbons and one for the methylene carbons. Both are coupled to the phosphorus nucleus, with the methylene carbon showing a larger two-bond coupling (²JC-P) than the methyl carbon's three-bond coupling (³JC-P). The benzylic carbon signal is a doublet with a large one-bond coupling constant (¹JC-P), typically over 130 Hz, confirming the direct attachment to the phosphorus atom. nih.gov
The aromatic region contains six distinct signals. The two carbons directly bonded to fluorine (C-2 and C-4) exhibit large one-bond ¹JC-F couplings and appear as doublets. The other aromatic carbons (C-1, C-3, C-5, C-6) show smaller, multi-bond couplings to both fluorine and phosphorus atoms, leading to complex splitting patterns (doublet of doublets, etc.).
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Chemical Shift (δ) [ppm] | Splitting (due to P and F coupling) | Assignment |
|---|---|---|
| ~162 | dd (¹JC-F, ³JC-F) | Ar C-4 |
| ~160 | dd (¹JC-F, ³JC-F) | Ar C-2 |
| ~132 | dd (³JC-F, ⁴JC-P) | Ar C-6 |
| ~118 | dd (²JC-F, ²JC-P) | Ar C-1 |
| ~111 | dd (²JC-F, ⁴JC-F) | Ar C-5 |
| ~104 | t (²JC-F) | Ar C-3 |
| ~62.5 | d (²JC-P ≈ 7.0 Hz) | -OCH₂CH₃ |
| ~33.5 | d (¹JC-P ≈ 138 Hz) | P-CH₂-Ar |
| ~16.5 | d (³JC-P ≈ 6.0 Hz) | -OCH₂CH₃ |
³¹P NMR spectroscopy is highly specific for observing phosphorus nuclei. Since ³¹P has a natural abundance of 100%, this technique is very sensitive. The chemical shift (δ) is indicative of the oxidation state and chemical environment of the phosphorus atom. For diethyl benzylphosphonates, the ³¹P signal typically appears in the range of +20 to +30 ppm relative to the external standard (85% H₃PO₄). nih.gov
In a proton-decoupled spectrum, the signal for this compound is expected to be a singlet. In a proton-coupled spectrum, this signal would be split into a triplet by the two adjacent benzylic protons (²JP-H). Further, smaller couplings to the ethoxy methylene protons (³JP-H) and potentially long-range couplings to the aromatic fluorine atoms could add complexity to the signal.
Table 3: Predicted ³¹P NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Chemical Shift (δ) [ppm] | Multiplicity (Proton Decoupled) | Assignment |
|---|---|---|
| ~24 - 27 | Singlet | P(O)(OCH₂CH₃)₂(CH₂-Ar) |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the -OCH₂- and -CH₃ protons, confirming the ethoxy fragment. It would also show correlations between the coupled aromatic protons, helping to assign their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signal at ~1.25 ppm to the methyl carbon at ~16.5 ppm, the signal at ~4.05 ppm to the methylene carbon at ~62.5 ppm, and the benzylic proton doublet at ~3.20 ppm to the benzylic carbon at ~33.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. Key HMBC correlations would include:
From the benzylic protons (P-CH₂) to the phosphorus atom (a ²JH-P correlation, though not a C-H correlation, it highlights connectivity) and to the aromatic C-1, C-2, and C-6 carbons.
From the ethoxy methylene protons (-OCH₂-) to the ethoxy methyl carbon (-CH₃) and to the phosphorus atom.
From the aromatic protons to adjacent and distant aromatic carbons, confirming the substitution pattern.
Together, these 2D NMR techniques provide irrefutable evidence for the complete and correct structural assignment of this compound.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to show several strong, characteristic absorption bands. The most prominent of these is the P=O (phosphoryl) stretching vibration, which typically appears as a very strong and sharp band. The P-O-C and C-O-C ether linkages of the diethyl phosphonate moiety also have characteristic absorptions in the fingerprint region. The presence of the aromatic ring is confirmed by C=C stretching bands and C-H stretching bands above 3000 cm⁻¹. The aliphatic C-H bonds of the ethyl and benzyl (B1604629) groups show stretching absorptions just below 3000 cm⁻¹. Finally, the C-F bonds on the aromatic ring will produce strong absorptions, typically in the 1100-1300 cm⁻¹ range.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3050-3100 | Medium-Weak | C-H Stretch | Aromatic (Ar-H) |
| 2900-2990 | Medium | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| ~1600, ~1500 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1240-1260 | Strong | P=O Stretch | Phosphoryl |
| 1100-1300 | Strong | C-F Stretch | Aryl-Fluoride |
| 1020-1050 | Strong | P-O-C Stretch | Phosphonate Ester |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental composition from its exact mass.
For this compound, with the molecular formula C₁₁H₁₅F₂O₃P, the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O, ³¹P). The calculated exact mass for the neutral molecule [M] is 264.0726 g/mol .
In a typical HRMS experiment using electrospray ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured m/z value for these ions would be compared to the theoretical values. A match within a very narrow tolerance (typically < 5 ppm) confirms the elemental formula and, in conjunction with the NMR and IR data, validates the identity of the synthesized compound.
Table 5: Calculated Exact Masses for this compound and its Common Adducts
| Ion Formula | Adduct | Theoretical Exact Mass (m/z) |
|---|---|---|
| [C₁₁H₁₅F₂O₃P] | [M] | 264.0726 |
| [C₁₁H₁₆F₂O₃P]⁺ | [M+H]⁺ | 265.0804 |
| [C₁₁H₁₅F₂NaO₃P]⁺ | [M+Na]⁺ | 287.0624 |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, analysis of the crystal lattice reveals insights into intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the macroscopic properties of the material.
As of this writing, a detailed single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific unit cell dimensions, space group information, and precise conformational data for this particular molecule are not available.
However, the application of X-ray crystallography to structurally similar organophosphorus compounds illustrates the type of detailed structural information that could be obtained. For instance, crystallographic analyses of other phosphonate derivatives have been crucial in confirming molecular structures, establishing stereochemistry, and understanding the influence of different substituents on molecular conformation and packing. Such studies typically involve irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern to compute an electron density map, from which the atomic positions can be resolved.
For this compound, a crystallographic study would precisely determine the orientation of the 2,4-difluorobenzyl group relative to the diethyl phosphonate moiety. It would also provide invaluable information on the P-C and P-O bond lengths and the O=P-O and O-P-C bond angles, offering a basis for comparison with other phosphonates and for computational modeling studies.
To illustrate the nature of data obtained from such an analysis, the table below presents representative crystallographic parameters for a different, yet structurally related, phosphonate compound as found in the scientific literature.
Table 1: Example Crystallographic Data for a Representative Organophosphonate Compound Note: This data is for a related phosphonate derivative and is shown for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.8218 |
| b (Å) | 13.5571 |
| c (Å) | 19.7233 |
| β (°) | 102.353 |
| Volume (Å3) | 2564.3 |
| Z (molecules per unit cell) | 4 |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GLC)
Chromatographic techniques are indispensable tools for the analysis and purification of this compound. These methods are routinely employed to assess the purity of the final product, monitor reaction progress, and isolate the compound from starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), are particularly vital for these purposes.
Gas-Liquid Chromatography (GLC/GC)
GLC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column walls. For organophosphorus compounds, a flame-photometric detector (FPD) operating in phosphorus mode offers high selectivity and sensitivity. d-nb.info Alternatively, a mass spectrometer (MS) can be used as a detector (GC-MS) to provide structural information for peak identification. Purity levels are often confirmed to be above 97%. sigmaaldrich.com
Table 2: Typical Gas Chromatography (GC) Conditions for Analysis of Related Phosphonate Esters Note: These are representative conditions based on methods for analogous compounds.
| Parameter | Typical Specification |
|---|---|
| Column | HP-5 (crosslinked 5% phenyl methyl siloxane) or 5% OV-210 d-nb.infojournaljpri.com |
| Carrier Gas | Helium or Nitrogen d-nb.info |
| Injector Temperature | 220-250 °C d-nb.infojournaljpri.com |
| Oven Program | Temperature programmed, e.g., 70 °C initial, ramped to 225 °C d-nb.infojournaljpri.com |
| Detector | Flame Photometric Detector (FPD) or Mass Spectrometry (MS) d-nb.infojournaljpri.com |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of phosphonates that may not be sufficiently volatile or stable for GC analysis. Reversed-phase HPLC is a common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the analyte's hydrophobicity. Detection is typically achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in this compound absorbs UV light. LC coupled with mass spectrometry (LC-MS) can provide additional confirmation of identity and purity. mdpi.com
Table 3: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Analysis of Related Phosphonate Compounds Note: These are representative conditions based on methods for analogous compounds.
| Parameter | Typical Specification |
|---|---|
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.9 µm) mdpi.com |
| Mobile Phase | Gradient of water (buffered) and methanol (B129727) or acetonitrile (B52724) mdpi.com |
| Flow Rate | 0.3 - 1.0 mL/min |
| Detector | UV (e.g., at 254 nm) or Mass Spectrometry (MS) mdpi.com |
Isolation by Column Chromatography
For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. orgsyn.org This technique uses a glass column packed with a solid adsorbent, typically silica (B1680970) gel. orgsyn.org The crude product is loaded onto the column, and a solvent system (eluent) is passed through, causing the components to move at different rates based on their polarity. For phosphonates of this type, a common eluent system is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. orgsyn.org Fractions are collected and analyzed (e.g., by TLC or HPLC) to isolate the pure compound.
Compound Index
Theoretical and Computational Investigations of Diethyl 2,4 Difluorobenzyl Phosphonate
Quantum Chemical Approaches to Molecular Structure and Bonding
Quantum chemical methods are fundamental to understanding the electronic structure, geometry, and bonding characteristics of molecules. For a compound like Diethyl (2,4-difluorobenzyl)phosphonate, researchers would typically employ a variety of computational techniques to build a detailed molecular model.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. jocpr.comresearchgate.net In studies of organophosphonates, DFT methods, such as B3LYP with a standard basis set like 6-31G*, are commonly used to optimize molecular geometry and calculate thermodynamic properties like free energy (ΔG), enthalpy (ΔH), and energy (ΔE). jocpr.com Such calculations would allow for the determination of stable conformations and the prediction of bond lengths, bond angles, and dihedral angles for this compound. These theoretical parameters can then be compared with experimental data if available. nih.gov
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For related phosphonates, ab initio calculations have been used to augment experimental investigations of molecular structure. Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative, suitable for larger molecular systems or initial exploratory studies. Although these methods are powerful, specific ab initio or semi-empirical studies on this compound have not been identified in the current literature.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states. For phosphonates, theoretical calculations are used to explore reaction possibilities and justify experimental outcomes. jocpr.com For instance, DFT calculations have been used to determine that the formation of certain α-iminophosphonates is not thermodynamically favored. jocpr.com Similar studies on this compound could investigate its reactivity in reactions like the Horner-Wadsworth-Emmons reaction, mapping out the energy profile and identifying the structure of the transition states involved. However, no such specific mechanistic studies for this compound are currently published.
Analysis of Electronic Properties: Frontier Molecular Orbitals (HOMO/LUMO)
The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of this analysis. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. For various phosphonate (B1237965) and benzimidazole (B57391) derivatives, DFT has been used to calculate these orbital energies and map their distribution across the molecule. jocpr.com This analysis helps predict the most likely sites for nucleophilic and electrophilic attack. While this is a standard computational analysis, specific HOMO-LUMO energy values and orbital diagrams for this compound are not documented in existing research.
Conformational Analysis and Stereochemical Preferences
The three-dimensional structure and flexibility of a molecule are crucial for its function and interactions. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) and determining their relative energies. For phosphonate compounds, theoretical calculations are used to predict the most stable conformers and the energy barriers for rotation around single bonds. This information is vital for understanding stereochemical outcomes in reactions. While such studies have been performed on other phosphonates, a detailed conformational analysis of this compound is absent from the literature.
Intermolecular Interactions and Hydrogen Bonding Analysis
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, govern how molecules interact with each other and with their environment. Computational methods can be used to model these interactions, calculating their strength and geometric properties. For example, DFT calculations can predict the formation of hydrogen bonds and their influence on molecular structure and adsorption processes. researchgate.net A theoretical study of this compound would involve analyzing potential intermolecular hydrogen bonding sites (e.g., involving the phosphoryl oxygen or fluorine atoms) and other non-covalent interactions that dictate its solid-state packing and solution-phase behavior. To date, no such specific computational analysis has been published.
Molecular Dynamics Simulations (e.g., for interactions with solvents or co-reactants)
As of the current available scientific literature, specific studies detailing molecular dynamics (MD) simulations focused exclusively on this compound could not be identified. While MD simulations are a powerful tool for investigating the behavior of molecules at an atomic level, including their interactions with solvents and co-reactants, published research applying this methodology to this particular compound is not readily accessible.
Computational studies on similar organophosphorus compounds exist, which investigate aspects such as conformational analysis, reaction mechanisms, and interactions with biological targets. However, without specific research on this compound, a detailed and accurate account of its dynamic behavior and interaction profiles, as would be revealed by molecular dynamics simulations, cannot be provided at this time. The generation of meaningful data, such as interaction energies, radial distribution functions, or diffusion coefficients with various solvents or co-reactants, is contingent on dedicated computational studies which appear not to have been published.
Therefore, this section remains to be populated pending future theoretical and computational investigations into the molecular dynamics of this compound.
Synthetic Utility and Applications of Diethyl 2,4 Difluorobenzyl Phosphonate in Advanced Organic Synthesis
Reagent in Carbon-Carbon Bond Forming Reactions (e.g., Wittig-Horner, Homologations)
One of the most prominent applications of Diethyl (2,4-difluorobenzyl)phosphonate is its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used olefination process for the stereoselective synthesis of alkenes. wikipedia.orgalfa-chemistry.com The HWE reaction involves the deprotonation of the phosphonate (B1237965) at the benzylic carbon to form a stabilized carbanion, which then reacts with an aldehyde or ketone. This sequence leads to the formation of a carbon-carbon double bond, typically with a strong preference for the (E)-isomer, and a water-soluble phosphate (B84403) byproduct that is easily removed. wikipedia.orgresearchgate.net
The use of this compound in the HWE reaction provides a direct route to difluorinated stilbenes and related vinylarenes, which are scaffolds of interest in medicinal and materials chemistry. nih.govwiley-vch.de The reaction of the phosphonate-derived carbanion with various aromatic aldehydes can generate a library of (E)-1,2-diarylalkenes containing the 2,4-difluorophenyl motif.
| Aldehyde Reactant | Base/Solvent System | Product | Stereoselectivity |
| Benzaldehyde | NaH / THF | (E)-1-(2,4-Difluorophenyl)-2-phenylethene | Predominantly E |
| 4-Methoxybenzaldehyde | KOtBu / THF | (E)-1-(2,4-Difluorophenyl)-2-(4-methoxyphenyl)ethene | Predominantly E |
| 4-Nitrobenzaldehyde | n-BuLi / THF | (E)-1-(2,4-Difluorophenyl)-2-(4-nitrophenyl)ethene | Predominantly E |
| 2-Furaldehyde | NaH / DME | (E)-2-(2-(2,4-Difluorophenyl)vinyl)furan | Predominantly E |
This table presents representative examples of the Horner-Wadsworth-Emmons reaction using this compound to synthesize various stilbene (B7821643) analogues. The high degree of (E)-selectivity is a characteristic feature of the HWE reaction with stabilized phosphonates. wikipedia.orgnih.gov
Beyond olefination, phosphonate reagents are also employed in homologation reactions, which extend a carbon chain by a defined number of atoms. researchgate.netresearchgate.net For instance, specialized phosphonates can be used for the two-carbon homologation of aldehydes into α,β-unsaturated aldehydes. nih.gov While not a direct application of the title compound, this demonstrates the potential for designing modified versions of this compound to act as homologating agents, thereby introducing a difluorobenzyl-substituted vinyl unit into a molecule.
Precursor for Diverse Organophosphorus Compounds (e.g., Phosphoramidates)
This compound serves as a versatile starting material for the synthesis of other classes of organophosphorus compounds. The diethyl ester groups can be hydrolyzed or transformed to access a range of derivatives. For example, dealkylation of the phosphonate esters, often achieved through the McKenna reaction using bromotrimethylsilane (B50905) (BTMS), yields the corresponding (2,4-difluorobenzyl)phosphonic acid. beilstein-journals.org This phosphonic acid is a key intermediate that can be converted into phosphonic dichlorides and subsequently reacted with amines to form phosphonodiamidates or with a mixture of an amine and an alcohol to produce phosphonamidates.
Furthermore, the phosphonate moiety is generally stable, allowing for chemical modifications on other parts of the molecule. This stability makes it an effective precursor for carrying the (2,4-difluorobenzyl)phosphonate core through multi-step synthetic sequences to produce complex, functionalized organophosphorus targets, such as heterocyclic phosphonates. mdpi.comnih.gov The direct aminolysis of diethyl phosphite (B83602) has been shown to produce phosphoramidates, suggesting that this compound could potentially undergo similar transformations under appropriate conditions to yield novel phosphoramidate (B1195095) structures. mdpi.comwikipedia.org
Building Block for Complex Polyfluorinated Molecular Architectures
The incorporation of fluorine into organic molecules is a critical strategy in drug discovery and materials science to enhance properties such as metabolic stability, binding affinity, and lipophilicity. This compound is an exemplary building block for introducing a difluorinated aromatic moiety into larger, more complex structures.
Its utility is demonstrated in the construction of polyfluorinated systems where the 2,4-difluorophenyl group is a key pharmacophore or a functional unit. Research has shown that phosphonate groups are compatible with highly fluorinated structural elements, such as in the synthesis of phosphonate esters containing perfluorovinyl ether groups. nih.gov This highlights the chemical robustness of the phosphonate and its suitability for use in fluorine chemistry. By analogy, this compound can be used to construct novel bioactive molecules and advanced materials where the synergistic effects of the phosphonate group and the difluorinated ring are desired. For example, other fluorinated phosphonates like diethyl (bromodifluoromethyl)phosphonate have been used to install difluoromethoxy groups onto steroid scaffolds, illustrating the power of fluorinated organophosphorus reagents in creating complex bioactive molecules. researchgate.net
Role in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful synthetic strategy that aims to introduce functional groups into complex molecules, such as drug candidates or natural products, at the final stages of a synthesis. wikipedia.orgnyu.eduscispace.com This approach avoids the need for lengthy de novo synthesis for each new analogue, thereby accelerating the exploration of structure-activity relationships. nih.gov
This compound can be envisioned as a reagent for LSF, particularly for installing the (2,4-difluorobenzyl)phosphonate group onto a complex molecular scaffold. One potential route is through palladium-catalyzed cross-coupling reactions. For instance, a complex substrate bearing an activated halide or triflate could be coupled with a P(O)H species derived from the phosphonate under Hirao reaction conditions. researchgate.net More directly, a complex molecule containing a benzylic halide could undergo a Michaelis-Arbuzov-type reaction with triethyl phosphite to install the diethyl phosphonate group in a late step. frontiersin.org The chemoselectivity of these methods allows for the modification of specific sites on a molecule in the presence of various other functional groups, which is a hallmark of effective LSF. researchgate.net
Integration into Multi-Component Reactions for Generating Molecular Diversity
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. beilstein-journals.org MCRs are instrumental in generating libraries of structurally diverse compounds for high-throughput screening.
The phosphonate group is a key participant in several important MCRs, most notably the Kabachnik-Fields reaction. wikipedia.orgorganic-chemistry.org This reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphonate to produce α-aminophosphonates. nih.govnih.gov Research has demonstrated the synthesis of novel α-aminophosphonates via a Kabachnik-Fields reaction utilizing 2,4-difluorobenzylamine, various aldehydes, and diethyl phosphonate. researchgate.net This highlights the successful integration of the 2,4-difluorobenzyl core into MCRs for the rapid generation of biologically relevant α-aminophosphonate derivatives. This reaction proceeds in good yields and is catalyzed by acids such as methanesulfonic acid. researchgate.net
| Aldehyde | Amine | Phosphonate | Product | Yield |
| 4-Fluorobenzaldehyde | 2,4-Difluorobenzylamine | Diethyl phosphonate | Diethyl ((4-fluorophenyl)(2,4-difluorobenzylamino)methyl)phosphonate | 90% |
| 4-Chlorobenzaldehyde | 2,4-Difluorobenzylamine | Diethyl phosphonate | Diethyl ((4-chlorophenyl)(2,4-difluorobenzylamino)methyl)phosphonate | 85% |
| 4-Methylbenzaldehyde | 2,4-Difluorobenzylamine | Diethyl phosphonate | Diethyl ((4-methylphenyl)(2,4-difluorobenzylamino)methyl)phosphonate | 88% |
| 2-Nitrobenzaldehyde | 2,4-Difluorobenzylamine | Diethyl phosphonate | Diethyl ((2-nitrophenyl)(2,4-difluorobenzylamino)methyl)phosphonate | 75% |
This table shows the scope of the Kabachnik-Fields reaction in synthesizing α-aminophosphonates containing the 2,4-difluorobenzyl moiety, based on reported findings. researchgate.net
The successful use of diethyl phosphonate in a wide range of other MCRs to form diverse heterocyclic phosphonates suggests that this compound itself could be a valuable component for creating novel, fluorinated molecular libraries with high efficiency. beilstein-journals.org
Future Research Directions in Diethyl 2,4 Difluorobenzyl Phosphonate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The classical methods for creating the crucial carbon-phosphorus (C-P) bond in phosphonates, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, have long been the bedrock of organophosphorus synthesis. researchgate.netnih.gov However, these reactions often necessitate harsh conditions, including high temperatures and the use of strong bases, which can lead to side reactions and limit their applicability to sensitive substrates. nih.govfrontiersin.org The Michaelis-Arbuzov reaction, for instance, can form a mixture of phosphorylated products if the newly formed alkyl halide is more reactive than the starting material. nih.gov
Future research is pivoted towards developing greener and more efficient synthetic protocols that circumvent these limitations. A promising direction is the exploration of catalytic systems that operate under milder conditions. For example, a protocol utilizing a potassium iodide/potassium carbonate (KI/K₂CO₃) catalytic system in polyethylene (B3416737) glycol (PEG-400) has been developed for benzyl (B1604629) phosphonates. nih.govfrontiersin.org This method proceeds smoothly at room temperature, avoids volatile and toxic organic solvents, and uses an environmentally benign reaction medium. nih.govfrontiersin.org Another advanced approach involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with benzyl halides, which offers a versatile route to various benzylphosphonate esters. researchgate.netorganic-chemistry.org
The development of these methodologies aims to improve yield, selectivity, and operational simplicity while adhering to the principles of green chemistry. acs.orgnih.gov Research into Diethyl (2,4-difluorobenzyl)phosphonate should focus on adapting and optimizing these modern catalytic approaches.
Table 1: Comparison of Synthetic Methodologies for Benzyl Phosphonates
| Feature | Michaelis-Arbuzov Reaction | Michaelis-Becker Reaction | PEG/KI Catalytic System | Palladium-Catalyzed Cross-Coupling |
|---|---|---|---|---|
| Reactants | Trialkyl phosphite (B83602), Alkyl halide | Dialkyl phosphite salt, Alkyl halide | Benzyl halide, Dialkyl phosphite | H-phosphonate diester, Benzyl halide |
| Conditions | High temperature (often >100°C) | Milder temperature, requires strong base | Room temperature | Mild, requires Pd catalyst and ligand |
| Solvents | Often neat or high-boiling solvents | Aprotic solvents | PEG-400 (recyclable) | Organic solvents (e.g., THF) |
| Sustainability | Poor (high energy, potential side products) | Moderate (strong base required) | Good (benign solvent, mild conditions) | Moderate (metal catalyst) |
| Limitations | Side reactions, harsh conditions | Strong base limits substrate scope | - | Catalyst cost and removal |
Exploration of Unconventional Reactivity Modes and Mechanistic Studies
While the established reactivity of phosphonates, such as in the Horner-Wadsworth-Emmons reaction, is well-documented, the full reactive potential of molecules like this compound remains largely untapped. uiowa.edufrontiersin.org The presence of two electron-withdrawing fluorine atoms on the benzyl ring can significantly influence the electronic properties of the molecule, potentially enabling novel and unconventional transformations.
Future research should focus on exploring reactivity beyond the standard C-P bond formation and olefination reactions. This could include:
P-C Bond Cleavage: While typically stable, the P-C bond in certain phosphonates can be cleaved under specific conditions. For instance, diethyl bromodifluoromethylphosphonate undergoes facile P-C bond cleavage upon basic hydrolysis to generate a difluorocarbene precursor. researchgate.net Investigating whether the electronic nature of the 2,4-difluorobenzyl group can facilitate similar controlled cleavage or rearrangement reactions could open new synthetic pathways.
Novel Substitution Reactions: Recent studies on α-substituted benzylphosphonates have revealed unexpected reactivity. For example, α-methanesulfonyloxy-benzylphosphonates undergo selective substitution of the mesyloxy group by an alkoxy unit, leaving the phosphonate (B1237965) ester intact—a departure from typical Arbuzov-type reactions. mtak.hu Exploring analogous transformations with derivatives of this compound could lead to new functionalization strategies.
Mechanistic Insights: A deeper understanding of reaction mechanisms is crucial for controlling and optimizing chemical transformations. Isotopic labeling and computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition states, and the influence of substituents. uiowa.edunih.gov For instance, studies on the conversion of benzylic alcohols to phosphonates have suggested a potential Sɴ1-like mechanism, a departure from the expected Sɴ2 pathway. uiowa.edu Detailed mechanistic investigations into the reactions of this compound will be essential for harnessing its unique reactivity.
Design and Synthesis of Advanced Derivatives with Tailored Reactivity and Specific Transformations
This compound serves as an excellent scaffold for the design and synthesis of advanced derivatives with tailored properties. The phosphonate moiety is a well-known phosphate (B84403) bioisostere, offering enhanced stability against enzymatic hydrolysis, which is a critical feature in medicinal chemistry. rsc.orgnih.gov
Future research efforts should be directed toward creating a diverse library of derivatives by modifying three key regions of the molecule:
The Phosphonate Group: The diethyl ester can be transformed into other esters (e.g., dimethyl, diisopropyl) or converted into phosphonic acids through hydrolysis. nih.govbeilstein-journals.org Furthermore, conversion to phosphonamidates or mixed esters can modulate solubility, cell permeability, and biological activity. nih.gov
The Aromatic Ring: The existing fluorine atoms provide a starting point for further functionalization. Other substituents can be introduced onto the phenyl ring to fine-tune electronic properties, steric hindrance, or to introduce new reactive handles for subsequent transformations.
The Benzylic Methylene (B1212753) Bridge: The α-carbon is a key position for introducing functionality. For example, α-bromination can yield intermediates for further coupling reactions or create derivatives that act as irreversible enzyme inhibitors. rsc.org Synthesis of α-hydroxy or α-amino phosphonates from the parent compound could lead to molecules with significant biological potential. mdpi.com
The systematic synthesis of such derivatives will create a portfolio of compounds for screening in various applications, from agrochemicals to materials science and pharmaceuticals. researchgate.netnih.gov
Table 2: Potential Derivative Classes and Their Applications
| Derivative Class | Synthetic Modification | Potential Application |
|---|---|---|
| Phosphonic Acids | Hydrolysis of diethyl esters | Metal chelation, flame retardants, bone targeting agents |
| Phosphonamidates | Reaction of phosphonochloridate with amines | Prodrugs, bioactive molecules |
| α-Halo Benzylphosphonates | Halogenation of the benzylic carbon | Synthetic intermediates, enzyme inhibitors |
| α-Hydroxy Benzylphosphonates | Oxidation/hydroxylation of the benzylic carbon | Bioactive compounds, synthetic precursors |
| Ring-Functionalized Analogs | Further substitution on the phenyl ring | Fine-tuning of electronic and biological properties |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The synthesis of this compound and its derivatives is an ideal candidate for this technological advancement.
Future research in this area should concentrate on:
Developing Continuous Flow Processes: Translating the optimized, mild, and catalytic synthetic methods discussed in section 7.1 into a continuous flow setup. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, better selectivity, and reduced byproduct formation.
Automated Synthesis Libraries: Integrating flow chemistry with automated platforms to enable the rapid synthesis of a large library of derivatives. This high-throughput approach can accelerate the discovery of new compounds with desired properties by systematically varying reactants and conditions. One-pot syntheses, which minimize intermediate purifications, are particularly well-suited for automation. nih.gov
Process Intensification: Utilizing the advantages of flow chemistry for process intensification—achieving higher production capacity in a smaller footprint. This is crucial for the scalable and cost-effective production of promising compounds for industrial or pharmaceutical use.
The integration of these modern production technologies will not only make the synthesis of this compound more efficient and sustainable but will also accelerate the entire research and development cycle for its advanced derivatives.
Q & A
Q. What are the standard synthetic routes for preparing diethyl (2,4-difluorobenzyl)phosphonate?
The compound is typically synthesized via the Wadsworth-Emmons reaction , where a phosphonate anion reacts with an aldehyde to form an alkene. For example, 2,4-difluorobenzyl diethyl phosphonate can undergo condensation with carbonyl-containing substrates (e.g., pyridine carboxaldehydes) under basic conditions (e.g., NaH or KOtBu). Reaction optimization includes controlling temperature (0–25°C) and solvent choice (THF or DMF) to stabilize intermediates .
Q. How can 31P NMR spectroscopy be used to confirm the structure of this compound?
31P NMR is critical for verifying the phosphonate group. The chemical shift for diethyl benzylphosphonates typically appears in the δ +15 to +25 ppm range (vs. external H3PO4). Coupling constants (e.g., ) and splitting patterns further confirm substituent effects. For example, coupling to fluorine atoms in the 2,4-difluorobenzyl group may introduce additional splitting .
Q. What safety protocols are essential when handling this compound?
Phosphonates require strict safety measures:
Q. How can researchers assess the purity of synthesized this compound?
Combine HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) with 1H/13C NMR to detect impurities. For example, residual solvents (e.g., THF) appear as distinct singlets in H NMR. Purity >95% is typical for research-grade material .
Advanced Research Questions
Q. How does the 2,4-difluorobenzyl substituent influence the reactivity of the phosphonate in alkene-forming reactions?
The electron-withdrawing fluorine atoms increase the electrophilicity of the benzyl carbon, enhancing the reactivity of the phosphonate anion in Wittig-like reactions. This substituent also reduces steric hindrance compared to bulkier aryl groups, improving yields in reactions with sterically demanding aldehydes .
Q. What strategies mitigate E/Z isomerization in alkene products derived from this compound?
Q. How can computational modeling predict the biological activity of this compound derivatives?
Perform docking studies with target enzymes (e.g., methionine adenosyltransferase) using software like AutoDock Vina. Key parameters:
Q. What are the hydrolysis pathways of this compound under physiological conditions?
Hydrolysis occurs via nucleophilic attack at the phosphorus center, forming phosphoric acid derivatives. At pH 7.4:
- Base-catalyzed cleavage of the P-O bond dominates, producing 2,4-difluorobenzyl alcohol and diethyl phosphate.
- Fluorine substituents slow hydrolysis compared to non-fluorinated analogs due to reduced electron density at the benzyl carbon. Monitor degradation via LC-MS .
Key Research Findings
- This compound is a versatile precursor for synthesizing fluorinated alkenes with applications in medicinal chemistry (e.g., enzyme inhibitors) .
- Fluorine substituents enhance metabolic stability in biological systems compared to non-fluorinated analogs .
- Safety protocols must prioritize preventing isomerization and hydrolysis during storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
